molecular formula C14H20ClNOS2 B4288603 N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate

N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate

Cat. No. B4288603
M. Wt: 317.9 g/mol
InChI Key: HOUYRYKKHQSDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate, also known as CRF2-antagonist, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the corticotropin-releasing factor 2 (CRF2) receptor, which is involved in the regulation of stress and anxiety.

Mechanism of Action

N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist exerts its pharmacological effects by selectively blocking the CRF2 receptor, which is expressed in several brain regions, including the amygdala, hippocampus, and prefrontal cortex. This receptor is involved in the regulation of stress and anxiety, and its activation has been linked to the development of anxiety disorders and depression.
Biochemical and Physiological Effects:
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist has been shown to modulate several physiological and biochemical processes, including the hypothalamic-pituitary-adrenal (HPA) axis, which is the primary stress response system in the body. It has also been shown to reduce anxiety-like behavior and improve cognitive function in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist in lab experiments is its high selectivity and potency for the CRF2 receptor, which allows for precise modulation of this target. However, the compound has limited solubility in water, which can pose challenges in its formulation and administration.

Future Directions

There are several future directions for the research on N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist, including the development of novel analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in human diseases. Additionally, the role of CRF2 receptor in the regulation of other physiological and behavioral processes, such as feeding behavior and social interaction, warrants further investigation.

Scientific Research Applications

N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction. It has also been used in preclinical studies to investigate the role of CRF2 receptor in stress-related behaviors and neuroendocrine responses.

properties

IUPAC Name

N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNOS2/c1-11-3-2-4-13(15)14(11)17-6-5-16-12-9-18-7-8-19-10-12/h2-4,12,16H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUYRYKKHQSDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCNC2CSCCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate

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